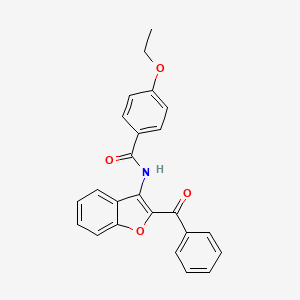![molecular formula C32H29N3O2 B11584930 1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B11584930.png)
1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL is a synthetic organic compound that features a benzodiazole and indole moiety. Compounds with such structures are often studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: This can be achieved by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Two Moieties: The benzodiazole and indole moieties can be coupled through a nucleophilic substitution reaction, often using a suitable linker such as a halogenated alkane.
Final Functionalization:
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer and infections.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, compounds with benzodiazole and indole moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-HYDROXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL
- 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-CHLOROPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL
Uniqueness
The uniqueness of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL lies in its specific substitution pattern and the presence of both benzodiazole and indole moieties, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C32H29N3O2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
InChI |
InChI=1S/C32H29N3O2/c1-37-27-17-15-24(16-18-27)31-20-25-11-5-7-13-29(25)34(31)21-26(36)22-35-30-14-8-6-12-28(30)33-32(35)19-23-9-3-2-4-10-23/h2-18,20,26,36H,19,21-22H2,1H3 |
InChI Key |
VENREUPGBICHPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=C4CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11584847.png)

![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11584864.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11584866.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11584875.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B11584879.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584895.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B11584897.png)
![2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11584902.png)
![(5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584903.png)
![5-[(4-Butylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11584919.png)
![ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11584926.png)
![N,N'-bis[(4-methylphenyl)sulfonyl]ethanediamide](/img/structure/B11584929.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11584931.png)
